Ampyrone

Catalog No.
S518814
CAS No.
83-07-8
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ampyrone

CAS Number

83-07-8

Product Name

Ampyrone

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3

InChI Key

RLFWWDJHLFCNIJ-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY
1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER
SOL IN PETROLEUM ETHER
2.25e+01 g/L

Synonyms

4 Amino 1,5 Dimethyl 2 Phenyl 3H Pyrazolone, 4 Aminoantipyrine, 4 Aminophenazone, 4-Amino-1,5-Dimethyl-2-Phenyl-3H-Pyrazolone, 4-Aminoantipyrine, 4-Aminophenazone, Aminoantipyrine, Ampyrone

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N

The exact mass of the compound 4-Aminoantipyrine is 203.1059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Aminopyrine. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Nervous System -> Analgesics -> Pyrazolones -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Ampyrone, universally known as 4-aminoantipyrine (4-AAP), is a highly functionalized pyrazolone derivative that serves as the definitive oxidative coupling reagent in clinical diagnostics and environmental analytical chemistry. In procurement and assay formulation, 4-AAP is prioritized for its ability to form stable, high-absorptivity quinone-imine dyes during peroxidase-catalyzed Trinder reactions, forming the basis for standard glucose, cholesterol, and ammonia diagnostic kits [1]. Furthermore, its reactive primary amine group makes it an indispensable, high-yield precursor for synthesizing bioactive Schiff bases and transition metal complexes in medicinal chemistry, distinguishing it functionally from inert basal pyrazolones.

Substituting 4-AAP with alternative coupling agents or structural analogs introduces severe process and compliance risks. While reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) offer higher absolute sensitivity for phenol detection, MBTH is highly susceptible to air oxidation, leading to rapid reagent degradation and poor onboard stability in automated clinical chemistry analyzers [1]. In environmental testing, substituting 4-AAP violates strict regulatory method compliance (e.g., EPA 420.1, ISO 6439), as 4-AAP provides the required selectivity by reacting exclusively with ortho- and meta-substituted phenols while omitting para-substituted variants. Finally, attempting to use the parent compound, antipyrine, as a synthetic substitute completely halts downstream derivatization, as it lacks the critical 4-amino group required for Schiff base condensation [2].

Reagent Onboard Stability and Auto-Oxidation Resistance

In automated clinical chemistry formulations, the stability of the chromogenic coupling agent directly dictates reagent shelf-life and calibration frequency. While 3-methyl-2-benzothiazolinone hydrazone (MBTH) provides high initial sensitivity, it undergoes rapid auto-oxidation upon exposure to air during the instrument carrier process, causing premature reagent failure. In contrast, 4-AAP exhibits superior oxidative stability in formulated liquid reagents, maintaining a stable baseline absorbance and preventing false-positive signal drift in high-throughput environments [1].

Evidence DimensionSusceptibility to air oxidation and onboard reagent stability
Target Compound Data4-AAP maintains a stable baseline without rapid auto-oxidation in open analyzer carousels
Comparator Or BaselineMBTH undergoes rapid auto-oxidation leading to rapid reagent failure
Quantified Difference4-AAP extends operational onboard stability from hours to days/weeks compared to MBTH
ConditionsFormulated liquid diagnostic reagents in automated clinical chemistry analyzers exposed to ambient air

Critical for diagnostic kit manufacturers who must guarantee extended onboard reagent stability to minimize waste and recalibration costs for end-users.

Regulatory Selectivity for Standardized Phenol Indexing

Environmental regulatory standards for total phenol index require specific chemical selectivity to avoid over-reporting inert para-substituted phenols. 4-AAP selectively reacts with phenol, ortho-, and meta-substituted phenols in the presence of an oxidizing agent to form a red quinone-imine dye (measured at ~500 nm), strictly aligning with EPA 420.1 and ISO 6439 methodologies. Conversely, alternative reagents like MBTH react indiscriminately with para-substituted phenols, which violates the standardized definition of the phenol index and prevents regulatory compliance [REFS-1, REFS-2].

Evidence DimensionReactivity with para-substituted phenols
Target Compound Data4-AAP does not react with most 4-substituted phenols, ensuring method-compliant selectivity
Comparator Or BaselineMBTH reacts with p-substituted phenols, violating standard phenol index definitions
Quantified Difference4-AAP provides 100% compliance with EPA/ISO selectivity requirements, whereas MBTH yields non-compliant overestimations
ConditionsBuffered aqueous environmental samples in the presence of an oxidizing agent (e.g., potassium ferricyanide)

Ensures that analytical laboratories maintain accreditation and compliance with EPA and ISO environmental monitoring standards.

Primary Amine Reactivity for Schiff Base Synthesis Yields

In the synthesis of bioactive pyrazolone derivatives, the presence of a reactive primary amine is non-negotiable. 4-AAP serves as a highly efficient nucleophile, achieving condensation yields of 86% to 97.4% when reacted with various substituted benzaldehydes in ethanol to form Schiff bases. The basal analog, antipyrine (phenazone), lacks this 4-amino group entirely, resulting in a 0% yield for these specific condensation pathways and rendering it useless as a precursor for this class of target molecules [1].

Evidence DimensionSchiff base condensation yield with substituted benzaldehydes
Target Compound Data4-AAP yields 86% to 97.4% of the target Schiff base
Comparator Or BaselineAntipyrine (Phenazone) yields 0% due to the lack of a primary amine
Quantified Difference>86% absolute increase in target molecule yield
ConditionsEquimolar reaction with benzaldehydes in refluxing ethanol

Dictates raw material procurement for pharmaceutical intermediate synthesis, as 4-AAP is the exclusive viable precursor for 4-aminopyrazolone-derived Schiff bases.

Formulated Clinical Diagnostic Kits (Trinder Reagents)

4-AAP is the required coupling agent for manufacturing in vitro diagnostic (IVD) kits for glucose, cholesterol, and uric acid. Its superior resistance to air oxidation compared to MBTH ensures that the formulated liquid reagents maintain the extended onboard stability required by high-throughput automated clinical analyzers [1].

Regulatory-Compliant Environmental Water Testing

Procured by analytical laboratories and municipal water facilities to perform standardized phenol index testing. 4-AAP's specific inability to react with para-substituted phenols is the exact chemical feature that ensures compliance with EPA 420.1, APHA 5530, and ISO 6439 standards .

Precursor for Pyrazolone-Based Drug Discovery

Utilized as a high-yield primary amine building block in medicinal chemistry to synthesize Schiff bases and transition metal complexes. Its reactivity allows for >90% yields in ethanol condensation reactions, enabling the efficient generation of libraries screened for antimicrobial, antioxidant, and anti-inflammatory activities [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992)
Solid

Color/Form

LEAFLETS FROM LIGROIN
COLORLESS LEAFLETS
PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.105862047 Da

Monoisotopic Mass

203.105862047 Da

Heavy Atom Count

15

Odor

ODORLESS

Decomposition

WHEN HEATED TO DECOMP, IT EMITS TOXIC FUMES OF /NITROGEN OXIDES/.

Appearance

Solid powder

Melting Point

225 to 228 °F (NTP, 1992)
107-109 °C
134.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M0B7474RA

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 99 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 98 of 99 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Formerly widely used as an antipyretic and analgesic in rheumatism, neuritis, and common colds. Currently used to measure total body water.

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal
IN SOME CASES OF PROLONGED INTRACTABLE FEVER, AS IN HODGKIN'S DISEASE & PERIARTERITIS NODOSA, AMINOPYRINE IS CAPABLE OF CONTROLLING /FEVER/ & MAY BE JUSTIFIED. /SRP: EFFECTIVE AND PREVIOUSLY USED IN THE US AS AN ANTIPYRETIC, ANALGESIC AND ANTI-INFLAMMATORY AGENT/.
ANALGESIC & ANTIPYRETIC. IT IS EFFECTIVE IN RELIEF OF PAIN IN NEURALGIA, DYSMENORRHEA, RHEUMATISM, & SIMILAR PAINFUL CONDITIONS. ...
MEDICATION (VET): ANALGESIC, ANTIPYRETIC. TO RELIEVE MINOR ACHES, JOINT & MUSCULAR PAINS, & REDUCE ELEVATED TEMP. RELIEVES PAIN & POSSIBLE TOXIC EFFECTS IN INDIGESTIONS OF CATTLE.
For more Therapeutic Uses (Complete) data for AMINOPYRINE (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Indicators and Reagents

ATC Code

N02BB03

Mechanism of Action

Aminophenazone is metabolized very slowly by normal newborn babies. In older infants, a higher amount of exhaled 13-CO2 is observed.
VET: AMIDOPYRINE IS KNOWN TO CAUSE AGRANULOCYTOSIS IN MAN, BUT IT HAS BEEN FOUND IMPOSSIBLE TO REPRODUCE THIS EFFECT IN THE DOG & OTHER LABORATORY ANIMALS.

Pictograms

Irritant

Irritant

Other CAS

83-07-8

Absorption Distribution and Excretion

IT IS ABSORBED RAPIDLY FOLLOWING ORAL ADMIN...EXCRETED IN URINE UNCHANGED OR CONJUGATED WITH GLUCURONIC & SULFURIC ACIDS.
...SLIGHTLY BOUND TO PLASMA PROTEIN...
THREE METABOLITES OF AMINOPYRINE WERE DETECTED IN THE URINE, SERUM, AND SALIVA OF HEALTH SUBJECTS AFTER INGESTION OF AMINOPYRINE.
IMMEDIATELY AFTER INJECTION OF AMINOPYRINE-(14)C INTO RATS A UNIFORM DISTRIBUTION OF RADIOACTIVITY IN THE BODY WAS RECORDED. AFTER 30 MINUTES, A PREFERENTIAL LOCALIZATION OF RADIOACTIVITY WAS FOUND IN THE NASAL MUCOSA AND LIVER.

Metabolism Metabolites

...URINARY METABOLITE OF AMINOPYRINE HAS BEEN IDENTIFIED AS 4-ACETYLAMINO-3-METHYL-1-PHENYLPYRAZOLONE IN TREATED SUCKLINGS, INFANTS, & ADULT. ... FORMATION.../OF THIS METABOLITE/ IMPLICATES EXHAUSTIVE OXIDATIVE N-DEALKYLATION OF.../AMINOPYRINE/ FOLLOWED BY ACETYLATION OF RELEASED AMINO-GROUP.
...BIOTRANSFORMATION OF AMINOPYRINE. MAN & DOG EXCRETE RUBAZONIC ACID...& N-METHYLRUBAZONIC ACID...WHOSE FORMATION INVOLVES NUMBER OF METABOLIC STEPS. FOLLOWING FORMATION OF 4-HYDROXYANTIPYRINE, THIS METABOLITE IS N-DEMETHYLATED... & DEHYDROGENATED TO HYPOTHETICAL DIKETO INTERMEDIATE...LATTER CMPD...UNDERGOES FINAL COUPLING...WITH ANOTHER METABOLITE, 4-AMINOANTIPYRINE...
CIRCADIAN RHYTHMS...OFTEN SEEN WITHIN A GIVEN ANIMAL SPECIES. VARIATION IN RATE OF METABOLISM IS OFTEN CORRELATED WITH VARIATIONS IN ENDOCRINE FUNCTION AS INFLUENCED BY THE LIGHT-DARK CYCLE TO WHICH THE ANIMAL IS EXPOSED. ...IN VITRO METABOLISM OF...AMINOPYRINE...BY THE HEPATIC CYTOCHROME P450 MONOOXYGENASE SYSTEM OF RATS IS VARIABLE DEPENDING ON THE TIME OF DAY OF SACRIFICE OF THE ANIMAL.
AMINOPHENAZONE AND ITS METABOLITES; 4-AMINOANTIPYRINE, N-ACETYLAMINOANTIPYRINE AND 4-FORMYLAMINOANTIPYRINE WERE DETECTED IN STUDIES ON HEALTHY SUBJECTS.

Wikipedia

Ampyrone

Drug Warnings

IF USED AT ALL IN TREATMENT OF INTRACTABLE FEVER, AMINOPYRINE...SHOULD BE EMPLOYED ONLY AFTER SAFER DRUGS & OTHER MEASURES HAVE PROVEN INEFFECTIVE, & ONLY WITH PROPER SUPERVISION & MONITORING.
LEUKOCYTE COUNT & DIFFERENTIAL SHOULD BE CHECKED DURING ADMIN OF LARGE DOSES OR CONTINUED USE OF SMALL DOSES.
IN RARE INDIVIDUALS, INSTEAD OF FRANK AGRANULOCYTOSIS, EACH ADMIN OF AMINOPYRINE PRODUCES SHARP FALL IN TOTAL LEUKOCYTE COUNT ASSOC WITH SEVERE CHILL, SPIKING FEVER, HEADACHE, & PAIN IN MUSCLES & JOINTS; ATTACK IS OVER WITHIN FEW HR.
VET: MAY STIMULATE METABOLISM OF OTHER DRUGS (CHLORINATED HYDROCARBONS, BARBITURATES, PHENYLBUTAZONE, MEPROBAMATE) BY LIVER MICROSOMES.
For more Drug Warnings (Complete) data for AMINOPYRINE (6 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals -> Nervous System -> Analgesics -> Pyrazolones -> Transformation products
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

PREPD FROM ANTIPYRINE BY TREATING WITH SODIUM NITRITE IN ACID SOLN, REDUCING NITROSO COMPD TO AMINE WITH ZINC & ACETIC ACID, PURIFYING AMINE AS BENZYLIDENE DERIV, HYDROLYZING BENZYLIDENE COMPD WITH HCL & METHYLATING AMINO GROUP

General Manufacturing Information

3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-: ACTIVE

Analytic Laboratory Methods

MICROCHEMICAL
TITRATION METHOD OF ANALYSIS FOR THE ANALGESIC AMINOPYRINE.
SPECTROPHOTOMETRY FOLLOWING OXIDATION IN AN ALKALINE MEDIUM.
AMINOPYRINE WAS SEPARATED BY THIN LAYER CHROMATOGRAPHY & ANALYZED SPECTROPHOTOMETRICALLY FOLLOWING ITS REACTION WITH BROMOCRESOL GREEN.

Clinical Laboratory Methods

AN IMPROVED METHOD OF DETERMINING PHENAZONE DERIVATIVES IN HUMAN PLASMA BY GAS CHROMATOGRAPHIC TECHNIQUES.
NEW, RAPID GAS CHROMATOGRAPHIC METHOD DESCRIBED FOR DETECTION OF BASIC DRUGS IN POSTMORTEM BLOOD.
A RAPID, SENSITIVE, & SIMPLE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD IS DESCRIBED FOR THE DIRECT ANALYSIS OF AMINOPYRINE IN SALIVA.

Storage Conditions

...MATERIALS WHICH...CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT...STORED IN COOL, WELL-VENTILATED PLACE, OUT OF...RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD...PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS...ISOLATED FROM EACH OTHER.

Interactions

ELEVATED URINARY LEVELS OF GLUCARIC ACID...OBSERVED IN RAT & GUINEA PIG FOLLOWING...AMINOPYRINE PRETREATMENT... SIMILARLY, PRETREATMENT OF HUMAN SUBJECTS...INCR URINARY...EXCRETIONS...
.../TETRAHYDROCANNABINOL/ INHIBITED MICROSOMAL OXIDN OF AMINOPYRINE...
/FENFLURAMINE/ HAS BEEN SHOWN TO INHIBIT THE METABOLISM OF AMINOPYRINE...AND TO DECREASE THE DISTRIBUTION VOLUME OF ANTIPYRINE IN RATS.
PRETREATMENT OF RATS WITH THE AMINOPYRINE DEMETHYLATED METABOLITE 4-(METHYLAMINO)ANTIPYRINE DECREASED THE RATE OF AMINOPYRINE METABOLISM, THAT IS, IT PROLONGED THE ELIMINATION HALF-TIME FOR AMINOPYRINE BINDING SITES ON CYTOCHROME P450.
For more Interactions (Complete) data for AMINOPYRINE (6 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR, BUT AFFECTED BY LIGHT

Dates

Last modified: 08-15-2023

Simultaneous Detection of Serum Glucose and Glycated Albumin on a Paper-Based Sensor for Acute Hyperglycemia and Diabetes Mellitus

Hangil Ki, Hyungjun Jang, Jusung Oh, Gyeo-Re Han, Hoyeon Lee, Sanghyo Kim, Min-Gon Kim
PMID: 32799523   DOI: 10.1021/acs.analchem.0c02940

Abstract

Diabetes mellitus is one of the most common chronic diseases worldwide. Generally, the levels of fasting or postprandial blood glucose and other biomarkers, such as glycated albumin, glycated hemoglobin, and 1,5-anhydroglucitol, are used to diagnose or monitor diabetes progression. In the present study, we developed a sensor to simultaneously detect the glucose levels and glycation ratios of human serum albumin using a lateral flow assay. Based on the specific enzymatic reactions and immunoassays, a spiked glucose solution, total human serum albumin, and glycated albumin were measured simultaneously. To test the performance of the developed sensor, clinical serum samples from healthy subjects and patients with diabetes were analyzed. The glucose level and glycation ratios of the clinical samples were determined with reasonable correlation. The
-squared values of glucose level and glycation ratio measurements were 0.932 and 0.930, respectively. The average detection recoveries of the sensor were 85.80% for glucose and 98.32% for the glycation ratio. The glucose level and glycation ratio in our results were crosschecked with reference diagnostic values of diabetes. Based on the outcomes of the present study, we propose that this novel platform can be utilized for the simultaneous detection of glucose and glycation ratios to diagnose and monitor diabetes mellitus.


Synthesis, antimicrobial activity, and sustainable release of novel α-aminophosphonate derivatives loaded carrageenan cryogel

Dalia A Elsherbiny, Abdelrahman M Abdelgawad, Mehrez E El-Naggar, Ramy A El-Sherbiny, Mohamed H El-Rafie, Ibrahim El-Tantawy El-Sayed
PMID: 32615220   DOI: 10.1016/j.ijbiomac.2020.06.251

Abstract

Novel α-aminophosphonates 4 were synthesized via one pot three-component reaction of 4-aminoantipyrine, aldehydes, triphenylphosphite and Lewis acid catalyst. The chemical structures of all the synthesized compounds were elucidated by IR, NMR and MS spectral analysis. The antimicrobial activity of 4 was tested in vitro against pathogenic microbes such as E.coli, S.aureus, A.niger and C.albicans. Three of them (4f-h) exhibited high antimicrobial activity and were loaded to carrageenan cryogel for drug delivery studies. With the aid of cellulose nanofibrils (CNF) as reinforcing material and glyoxal as a cross-linking agent, porous cryogels with improved mechanical properties were obtained. Among all, CAR-7 presents the optimum cryogel sample, which contained around 16% CNF and 0.2 mL/15 mL polymer blend. CAR-7 demonstrated highest mechanical compressive strength, porosity (80%), and swelling capacity (75%). Sustainable release behavior over 24 h was observed for the loaded cryogels. The antimicrobial activity of cryogels against S.aureus showed marginal differences between samples. CAR-9 (loaded with 4f) showed the highest reduction percentage in number of bacterial colonies (99.94%) followed by CAR-11 (loaded with 4h, 99.3%) and finally CAR-10 (loaded with 4g, 99.29%).


Mechanisms of interference of p-diphenols with the Trinder reaction

Damian Tarasek, Beata Gąsowska-Bajger, Hubert Wojtasek
PMID: 32155504   DOI: 10.1016/j.bioorg.2020.103692

Abstract

p-Diphenols, such as homogentisic acid, gentisic acid, etamsylate, and calcium dobesilate, interfere with diagnostic tests utilizing the Trinder reaction but the mechanisms of these effects are not fully understood. We observed substantial differences both in oxidation of p-diphenols by horseradish peroxidase and their influence on oxidation of 4-aminoantipyrine and various phenolic substrates. Homogentisic acid was rapidly oxidized by the enzyme and completely blocked chromophore formation. Enzymatic oxidation of the remaining p-diphenols was slow and they only moderately inhibited chromophore formation. However, in the presence of standard substrates all tested p-diphenols were rapidly converted to p-quinones. Hydrogen peroxide consumption was significantly accelerated by homogentisic acid but not much affected by the other p-diphenols. The magnitude and mechanisms of interference caused by p-diphenols therefore depend on their structure which determines their electrochemical properties - while for homogentisic acid with an electron-donating substituent and a lower reduction potential both enzymatic oxidation and reduction of the peroxidase-generated radicals occur, for p-diphenols with electron-withdrawing substituents and higher reduction potentials only the second mechanism is significant. Correlation of the effects on the Trinder reaction with reduction potentials of interfering compounds allows prediction of such properties for a wide range of other reducing compounds based on this parameter. It also explains why compounds with very different structures but strong reducing properties show such effects.


Development of a new chromogenic method for putrescine quantification using coupling reactions involving putrescine oxidase

Yuta Sugiyama, Hirokazu Ohta, Rika Hirano, Hiromi Shimokawa, Mikiyasu Sakanaka, Takashi Koyanagi, Shin Kurihara
PMID: 32006471   DOI: 10.1016/j.ab.2020.113607

Abstract

Quantification of polyamines, including putrescine, is generally performed using high-performance liquid chromatography (HPLC) or gas chromatography. However, these methods are time-consuming because of sample derivatization and analytical reagent preparation. In this study, we developed a simple and high-throughput putrescine quantification method on a 96-well microtiter plate using putrescine oxidase from Rhodococcus erythropolis NCIMB 11540, peroxidase, 4-aminoantipyrine, and N-ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt. The developed method (named as PuO-POD-4AA-TOPS method) was applicable to bacterial culture supernatants. Furthermore, putrescine concentrations determined by the developed method roughly corresponded to the concentrations determined by HPLC.


4-aminoantipyrine modified carbon dots and their analytical applications through response surface methodology

Fanyong Yan, Yingxia Jiang, Xiaodong Sun, Tengchuang Ma, Liang Chen, Li Chen
PMID: 31685428   DOI: 10.1016/j.saa.2019.117543

Abstract

A sensitive and selective nanoprobe for detection of hypochlorite (OCl
) based on 4-aminoantipyrine (AAP) modified carbon dots (CDs-AAP) has been prepared. The CDs-AAP exhibit an emission peak at 484 nm when the excitation wavelength is 370 nm, accompanying 36 nm red shift compare with the pristine CDs. The addition of OCl
lead to the AAP on the surface of CDs experience a process of hydrazide hydrolysis and double bond addition, causing the singlet and triplet electrons of the excited state more closer in energy (ie, the energy difference between the two is reduced), eventually quenching the fluorescence of CDs due to heavy atomic effects. Central composite design (CCD) and response surface method (RSM) were used to optimize the detection variables of pH, incubation time and temperature. The designed model study indicated that the optimum detection conditions was pH 7.0, temperature 30 °C and incubation time 20 min, respectively. Under optimal conditions, the fluorescent intensity of the nanoprobe linearly responded to the OCl
concentration from 3 μM to 36 μM and the limit of detection was 40 nM. The proposed nanoprobe was successfully used to the detection of OCl
in tap water and pool water, and the recovery were in the range of 94% - 103%. In addition, the nanoprobe was also applied in imaging of VMSCs cells and labeling E.coli.


Extracellular Oxidases of Basidiomycete Neonothopanus nambi: Isolation and Some Properties

N O Ronzhin, O A Mogilnaya, K S Artemenko, E D Posokhina, V S Bondar
PMID: 32342311   DOI: 10.1134/S1607672920010135

Abstract

Using the original technique of treating biomass with β-glucosidase, a pool of extracellular fungal enzymes was obtained for the first time from the mycelium of basidiomycete Neonothopanus nambi. Two protein fractions containing enzymes with oxidase activity were isolated from the extract by gel-filtration chromatography and conventionally called F1 and F2. Enzyme F1 has a native molecular weight of 80-85 kDa and does not contain chromophore components; however, it catalyzes the oxidation of veratryl alcohol with K
= 0.52 mM. Probably, this enzyme is an alcohol oxidase. Enzyme F2 with a native molecular weight of approximately 60 kDa is a FAD-containing protein. It catalyzes the cooxidation of phenol with 4-aminoantipyrine without the addition of exogenous hydrogen peroxide, which distinguishes it from the known peroxidases. It was assumed that this enzyme may be a mixed-function oxidase. F2 oxidase has K
value 0.27 mM for phenol. The temperature optimums for oxidases F1 and F2 are 22-35 and 55-70°C, and pH optimums are 6 and 5, respectively.


GABA enzymatic assay kit

Tatsuya Nishiyama, Woro Triarsi Sulistyaningdyah, Kenji Ueda, Hitoshi Kusakabe
PMID: 31516066   DOI: 10.1080/09168451.2019.1661768

Abstract

We developed an enzymatic assay system enabling easy quantification of 4-aminobutyric acid (GABA). The reaction of GABA aminotransferase obtained from
NBRC 13977 was combined to those of the previously developed glutamate assay system using glutamate oxidase and peroxidase. The three-enzyme system allowing GABA-dependent dye formation due to the oxidative coupling between 4-aminoantipyrine and Trinder's reagent enabled accurate quantification of 0.2 - 150 mg/L GABA. A pretreatment mixture consisting of glutamate oxidase, ascorbate oxidase and catalase eliminating glutamate, ascorbate, and hydrogen peroxide, respectively, was also prepared to remove those inhibitory substances from samples. Thus, constructed assay kit was used to measure the GABA content in tomato samples. The results were almost the same as that obtained by the conventional method using liquid chromatography-tandem mass spectrometry. The kit will become a promising tool especially for the on-site measurement of GABA content in agricultural products.


Fluorometric and colorimetric analysis of alkaline phosphatase activity based on a nucleotide coordinated copper ion mimicking polyphenol oxidase

Hui Huang, Juan Bai, Jiao Li, Lulu Lei, Wenjing Zhang, Shujun Yan, Yongxin Li
PMID: 31576898   DOI: 10.1039/c9tb01390c

Abstract

In this work, a fluorometric and colorimetric analysis of alkaline phosphatase (ALP) activity was developed based on nanozymes. The nanozymes were composed of nucleotides (ATP, ADP and AMP) coordinated with copper ions. All three kinds of nanozymes (ATP-Cu, ADP-Cu and AMP-Cu) exhibited polyphenol oxidase (PPO)-mimic activity by catalyzing a chromogenic reaction of 2,4-dichlorophenol (2,4-DP) and 4-aminoantipyrine (4-AP). However, there were obvious differences in the PPO-like activity and the fluorescence of the three nanozymes produced from the same concentration of nucleotides (keeping the concentration of Cu
unchanged at 5 mM). The catalytic activities of produced ADP-Cu and AMP-Cu were obviously higher than that of ATP-Cu at a certain nucleotide concentration of 3 mM. In addition, when ATP was hydrolyzed into ADP and AMP by ALP, more nanozymes were produced and the catalytic activity of the system was enhanced, which resulted in an obvious increase of the colorimetric signal. The signal intensity was proportional to ALP concentration in the range of 0-30 U L
, and the detection limit for ALP was 0.3 U L
from the colorimetric detection. Moreover, the fluorescence intensity of the produced nanozymes was also proportional to the ALP concentration in the range of 1-30 U L
and the detection limit was 0.45 U L
from the fluorescence detection. A fluorometric and colorimetric sensing ALP method was thus established. The method showed a high selectivity for ALP activity compared with proteins, amino acids and other interference components. Furthermore, the proposed method was also used to detect ALP activity in human serum samples, which showed great potential for diagnostic and practical purposes.


Aminoantipyrine based efficient chemosensor for Zn(II) ions and its effectiveness in live cell imaging

Yu Wang, Chunhui Xia, Zhendong Han, Yv Jiao, Xu Yao, Zhiqiang Lun, Shuang Fu, Hongguang Zhang, Peng Hou, Deli Ning
PMID: 31505421   DOI: 10.1016/j.jphotobiol.2019.111602

Abstract

A simple imine based receptor NA-1 has been synthesized for detection of Zinc ions. Probe NA-1 showed the selective colorimetric changes with Zinc (II) ions whereas other metal ions didn't showed any observable colorimetric changes. The probe showed the very selective turn-on fluorescence response with Zn(II) ions among other rival metal ions like Cd(II) and Hg(II). The mode of binding was studied by
H-nmr titrations and fluorescence spectroscopy. Jobs plot analysis confirming that the probe NA-1 forms 1:1 complex with Zn(II). The observed fluorescence and absorption change further supported by theoretical calculations. The turn-on fluorescence of the probe NA-1 is probably attributable to the interruption of intramolecular charge transfer as well as ESIPT. The limit of detection of the probe for Zn(II) sensing is in the range of 14 nano molar. Cytotoxicity (MTT) assay of the probe in live HeLa cells is showing that the probe is least toxic to cells. The probe NA-1 is effectively applied to detect Zn(II) ions in HeLa cells and suggesting the probe is NA-l permeable to cell wall and viable for Zinc(II) ions imaging in live cells.


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